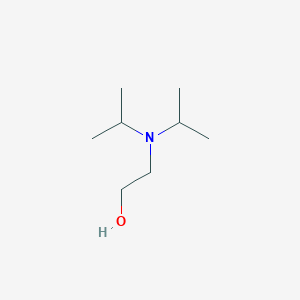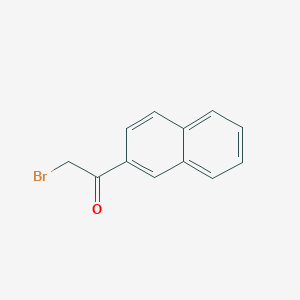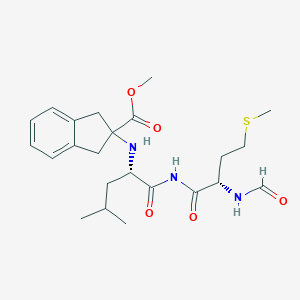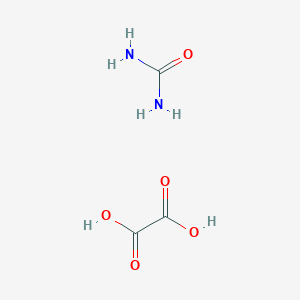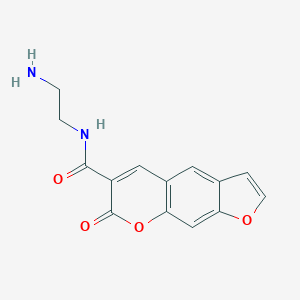
3-((2-Aminoethyl)carbamoyl)psoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Aminoethyl)carbamoyl)psoralen, also known as AET-PS, is a psoralen derivative that has gained significant attention in recent years due to its potential applications in scientific research. Psoralens are a class of compounds that are widely used in photobiology and photochemistry due to their ability to intercalate into DNA and form covalent bonds upon exposure to UV light. AET-PS is a modified psoralen that has been shown to exhibit unique properties that make it a promising tool for a wide range of applications.
Mécanisme D'action
The mechanism of action of 3-((2-Aminoethyl)carbamoyl)psoralen involves the formation of covalent bonds between the psoralen molecule and the DNA or RNA molecule upon exposure to UV light. This results in the crosslinking of the two molecules, which can lead to changes in their structure and function.
Effets Biochimiques Et Physiologiques
3-((2-Aminoethyl)carbamoyl)psoralen has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of DNA polymerases, which are enzymes that are involved in DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((2-Aminoethyl)carbamoyl)psoralen in lab experiments is its ability to crosslink nucleic acids in a controlled manner. This allows researchers to investigate the structure and function of these molecules in a way that would not be possible otherwise. However, there are also some limitations to using 3-((2-Aminoethyl)carbamoyl)psoralen. For example, it can be difficult to control the extent of crosslinking, which can lead to unwanted effects. Additionally, the use of UV light can be damaging to cells and can lead to the formation of reactive oxygen species.
Orientations Futures
There are a number of potential future directions for research involving 3-((2-Aminoethyl)carbamoyl)psoralen. One area of interest is the development of new methods for controlling the extent of crosslinking. This could involve the use of different wavelengths of light or the development of new psoralen derivatives with different properties. Another area of interest is the use of 3-((2-Aminoethyl)carbamoyl)psoralen in the study of RNA molecules, which are increasingly recognized as important targets for drug development. Finally, there is potential for the use of 3-((2-Aminoethyl)carbamoyl)psoralen in the development of new diagnostic tools for diseases such as cancer, where changes in nucleic acid structure and function are often observed.
Méthodes De Synthèse
The synthesis of 3-((2-Aminoethyl)carbamoyl)psoralen involves the reaction of psoralen with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is usually purified by recrystallization.
Applications De Recherche Scientifique
3-((2-Aminoethyl)carbamoyl)psoralen has been used in a variety of scientific research applications due to its ability to crosslink DNA and RNA molecules upon exposure to UV light. This property has been exploited in a number of studies to investigate the structure and function of nucleic acids. For example, 3-((2-Aminoethyl)carbamoyl)psoralen has been used to study the conformational changes that occur in RNA molecules during transcription. It has also been used to investigate the interaction between DNA and various proteins.
Propriétés
Numéro CAS |
138488-46-7 |
|---|---|
Nom du produit |
3-((2-Aminoethyl)carbamoyl)psoralen |
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17) |
Clé InChI |
FFJJCBRZBFYGKQ-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
SMILES canonique |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
Autres numéros CAS |
138488-46-7 |
Synonymes |
(ae)CP 3-((2-aminoethyl)carbamoyl)psoralen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



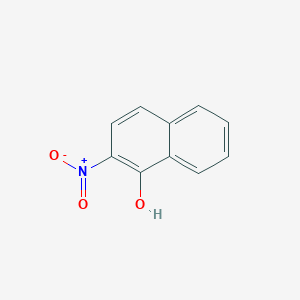
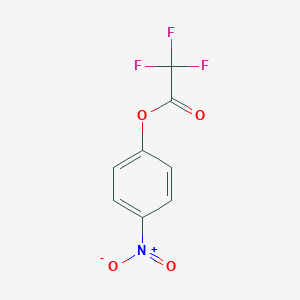
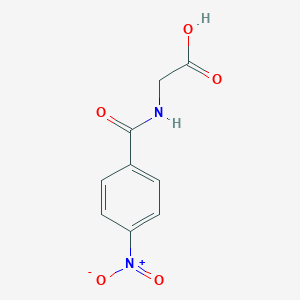
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)
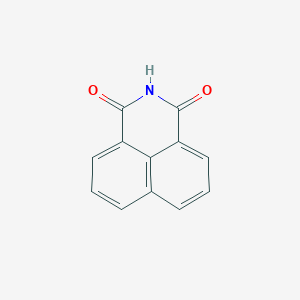
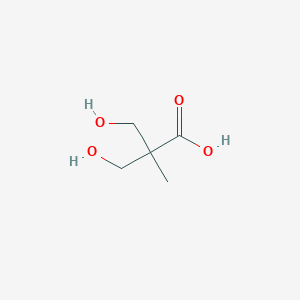
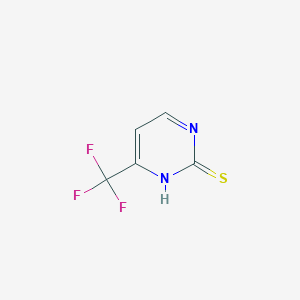
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
